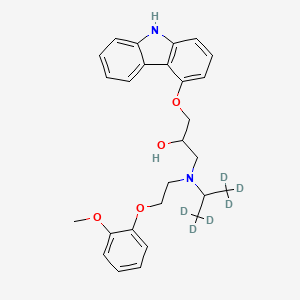
3(2H)-Isoxazolone,5-(3-piperidinyl)-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3(2H)-Isoxazolone,5-(3-piperidinyl)-(9CI) is a heterocyclic compound that features an isoxazolone ring fused with a piperidine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3(2H)-Isoxazolone,5-(3-piperidinyl)-(9CI) typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of piperidine derivatives with isoxazolone precursors in the presence of catalysts. The reaction conditions often include specific temperatures, solvents, and pH levels to ensure optimal yield and purity .
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized for cost-effectiveness and scalability. This may involve continuous flow reactors and automated systems to maintain consistent reaction conditions. The use of high-throughput screening and process optimization techniques ensures that the compound is produced efficiently and with minimal waste .
Analyse Des Réactions Chimiques
Types of Reactions
3(2H)-Isoxazolone,5-(3-piperidinyl)-(9CI) undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, often using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperatures.
Substitution: Nucleophiles like amines or thiols, and electrophiles like alkyl halides, often under solvent-mediated conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a variety of functionalized derivatives .
Applications De Recherche Scientifique
3(2H)-Isoxazolone,5-(3-piperidinyl)-(9CI) has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 3(2H)-Isoxazolone,5-(3-piperidinyl)-(9CI) involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Piperidine Derivatives: Compounds like 3-piperidinyl pyridine derivatives share structural similarities and are also investigated for their biological activities.
Isoxazolone Derivatives: Other isoxazolone compounds with different substituents may exhibit similar chemical reactivity and applications.
Uniqueness
3(2H)-Isoxazolone,5-(3-piperidinyl)-(9CI) is unique due to its specific combination of an isoxazolone ring and a piperidine moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Propriétés
Numéro CAS |
153745-69-8 |
|---|---|
Formule moléculaire |
C8H12N2O2 |
Poids moléculaire |
168.196 |
Nom IUPAC |
5-piperidin-3-yl-1,2-oxazol-3-one |
InChI |
InChI=1S/C8H12N2O2/c11-8-4-7(12-10-8)6-2-1-3-9-5-6/h4,6,9H,1-3,5H2,(H,10,11) |
Clé InChI |
JBNREPDCQNWPIU-UHFFFAOYSA-N |
SMILES |
C1CC(CNC1)C2=CC(=O)NO2 |
Synonymes |
3(2H)-Isoxazolone,5-(3-piperidinyl)-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1,3,6,8-Tetrahydroimidazo[4,5-e]benzimidazole-2,7-dione](/img/structure/B587578.png)







